REACTION_CXSMILES
|
CO.[OH-].[K+].[C:5]1([C:12]([O:14]C)=[O:13])([C:8]([O:10]C)=[O:9])[CH2:7][CH2:6]1.S(=O)(=O)(O)O>O>[C:5]1([C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[CH2:7][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
2.75 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
During the postreaction time of 4 hours, some of the methanol distills
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction solution has cooled it
|
Type
|
CUSTOM
|
Details
|
The K2SO4 which crystallizes
|
Type
|
FILTRATION
|
Details
|
is filtered via a sintered disk
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
380 g (87.2% of the theoretical yield)
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)(C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |